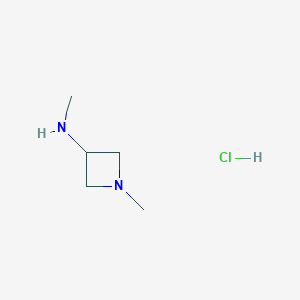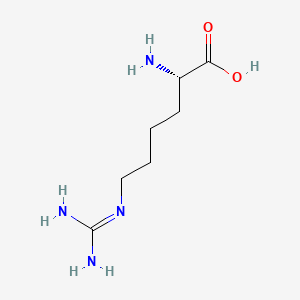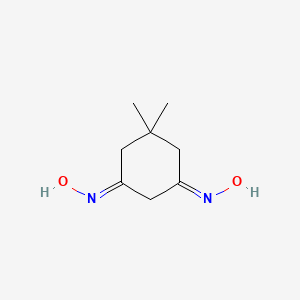
Dimedone Dioxime
Vue d'ensemble
Description
Dimedone Dioxime is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimedone Dioxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimedone Dioxime including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Spectrophotometric Determination of Metals Dimedone dioxime has been identified as a key reagent for the spectrophotometric determination of metals like cobalt, nickel, and copper. It forms colored complexes with these metals in alkaline solutions, facilitating their detection and measurement (Belcher, Ghonaim, & Townshend, 1974).
2. Studying Selenoproteins Research has explored the reactivity of dimedone toward oxidized forms of selenocysteine, investigating its use in studying selenoproteins. However, findings suggest that dimedone may not be an ideal reagent for detecting selenenic acids in these proteins due to the reversible nature of its reactions (Payne, Barber, Ruggles, & Hondal, 2019).
3. Synthesis of Heterocycles Dimedone is recognized for its role as a building block in the synthesis of a wide variety of heterocycles, showcasing its significance in organic chemistry and pharmaceuticals (Heravi, Zadsirjan, Fattahi, & Nazari, 2016).
4. Analytical Reagent for Drug Compounds The compound has been used as an analytical reagent in the colorimetric determination of pharmaceuticals like paracetamol and oxyphenbutazone, highlighting its utility in analytical chemistry (Sadek, 1986).
5. Green Chemistry Applications Dimedone's low toxicity, moisture stability, and easy handling have made it a popular choice in green chemistry applications, particularly in the synthesis of organic compounds (Nikoofar & Molaei Yielzoleh, 2017).
6. Agricultural Herbicides Research into the development of herbicides has shown the effectiveness of dimedone derivatives, like alloxydim-sodium and sethoxydim, in controlling a wide range of grass weeds (Ishikawa, Iwataki, & Sawaki, 1985).
7. Electrochemical Synthesis of Benzofuran Derivatives Dimedone has been utilized in the electrooxidation of catechols for the synthesis of benzofuran derivatives, demonstrating its versatility in electrochemical methods (Nematollahi, Habibi, Rahmati, & Rafiee, 2004).
8. Pharmaceutical Research Dimedone derivatives, like dimedone pyrone, have been investigated for their therapeutic potential in conditions like diabetic nephropathy, showcasing its application in pharmaceutical research (Luan & Sun, 2015).
Propriétés
IUPAC Name |
(NE)-N-[(5E)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6-,10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDZDUOXAORNG-LFPVQMOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(=NO)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\O)/C/C(=N/O)/C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimedone Dioxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1R,2R)-1-(4-chlorophenyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B7826626.png)
![(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B7826648.png)
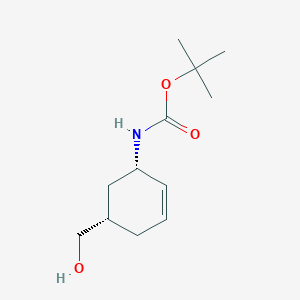


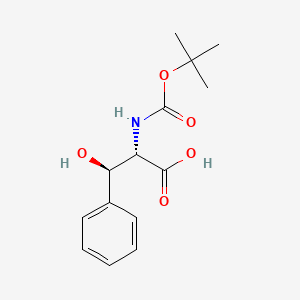
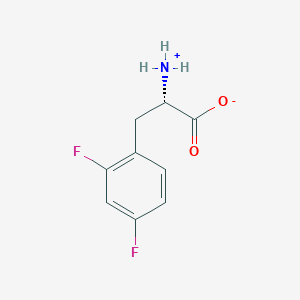
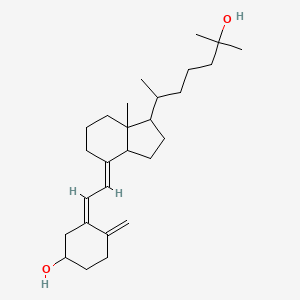
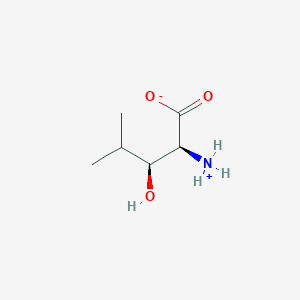

![N-[2-(2-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B7826697.png)

